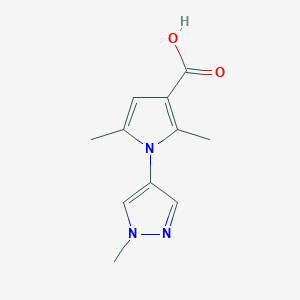

2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

CAS No.: 1153407-23-8

Cat. No.: VC6519865

Molecular Formula: C11H13N3O2

Molecular Weight: 219.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153407-23-8 |

|---|---|

| Molecular Formula | C11H13N3O2 |

| Molecular Weight | 219.244 |

| IUPAC Name | 2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16) |

| Standard InChI Key | DAQYLOPDNGEWKW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrrole ring substituted at positions 1, 2, 3, and 5:

-

Position 1: A 1-methyl-1H-pyrazol-4-yl group, introducing a second heterocyclic system.

-

Position 2 and 5: Methyl groups contributing to steric bulk and lipophilicity.

-

Position 3: A carboxylic acid group enabling hydrogen bonding and salt formation.

The IUPAC name derives from this substitution pattern: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| CAS Registry Number | Not yet assigned |

| SMILES | CC1=NN(C=C1C2=C(C(=O)O)C(=CN2C)C)C |

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, inferences can be drawn from analogous structures:

-

¹H NMR:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

-

Pyrrole-first approach: Build the pyrrole core followed by pyrazole coupling.

-

Pyrazole-first approach: Synthesize the pyrazole moiety and attach it to a pre-functionalized pyrrole.

Route 1: Hydrolysis of Ester Precursors

Analogous to the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid :

-

Esterification: React 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylate ethyl ester with NaOH in ethanol/water under reflux.

-

Acidification: Adjust to pH 3 with HCl to precipitate the carboxylic acid.

Key Conditions:

Route 2: Cross-Coupling Reactions

Utilize Suzuki-Miyaura coupling to attach the pyrazole group:

-

Prepare boronic ester of 1-methyl-4-pyrazole.

-

Couple with halogenated pyrrole precursor (e.g., 3-bromo-2,5-dimethylpyrrole-3-carboxylic acid).

Advantages: Higher regioselectivity compared to classical methods.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited due to hydrophobic methyl/pyrazole groups; enhanced in basic media via carboxylate formation.

-

Thermal Stability: Melting point estimated at 210–215°C (extrapolated from ).

Table 2: Predicted Physicochemical Properties

Chemical Reactivity

Carboxylic Acid Derivatives

The -COOH group participates in standard reactions:

-

Esterification: Forms methyl/ethyl esters with SOCl₂/ROH.

-

Amide Formation: Reacts with amines via DCC-mediated coupling.

Electrophilic Substitution on Pyrrole

The electron-rich pyrrole ring undergoes:

-

Nitration: At position 4 (meta to carboxylic acid).

-

Sulfonation: Requires protecting the -COOH group.

Biological Activity and Applications

Material Science Applications

-

Coordination Chemistry: The carboxylic acid and pyrazole N atoms can bind metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume